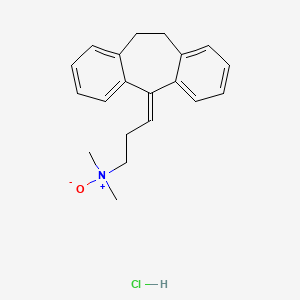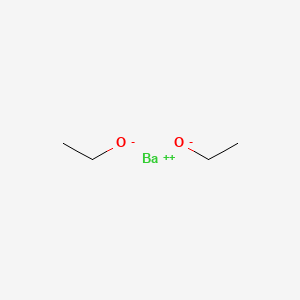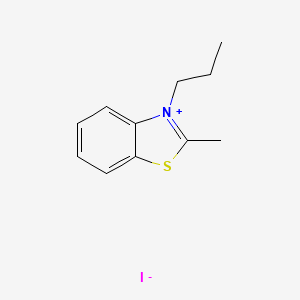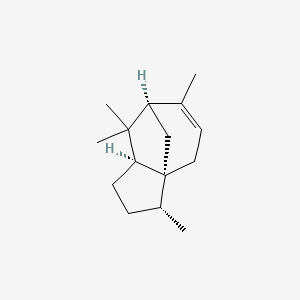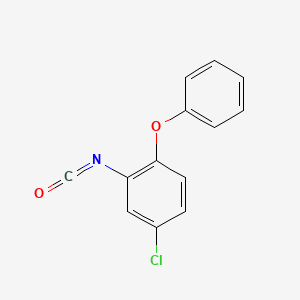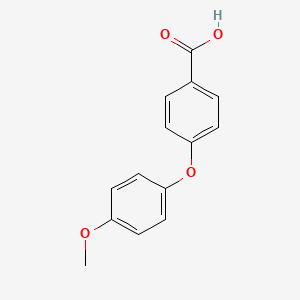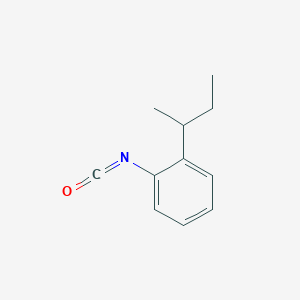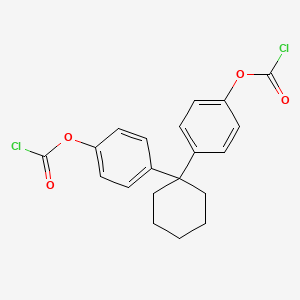
Bisphenol Z bis(chloroformate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisphenol Z bis(chloroformate) is a chemical compound with the molecular formula C20H18Cl2O4 and a molecular weight of 393.3 g/mol. This compound is known for its unique structure, which includes a cyclohexyl group and two carbonochloridate groups attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol Z bis(chloroformate) typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid chloride. This intermediate is then reacted with cyclohexylamine to produce the desired compound. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Bisphenol Z bis(chloroformate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonochloridate groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Bisphenol Z bis(chloroformate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bisphenol Z bis(chloroformate) involves its interaction with specific molecular targets. The carbonochloridate groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can affect the function of the target molecules and pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
- [4-[1-(4-Chlorophenyl)cyclohexyl]phenyl] carbonochloridate
- [4-[1-(4-Methoxyphenyl)cyclohexyl]phenyl] carbonochloridate
- [4-[1-(4-Nitrophenyl)cyclohexyl]phenyl] carbonochloridate
特性
CAS番号 |
91174-67-3 |
|---|---|
分子式 |
C20H18Cl2O4 |
分子量 |
393.3 g/mol |
IUPAC名 |
[4-[1-(4-carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate |
InChI |
InChI=1S/C20H18Cl2O4/c21-18(23)25-16-8-4-14(5-9-16)20(12-2-1-3-13-20)15-6-10-17(11-7-15)26-19(22)24/h4-11H,1-3,12-13H2 |
InChIキー |
JBBVUMYPDFKNDK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl |
正規SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


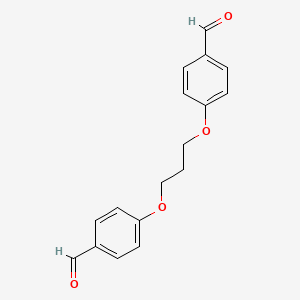
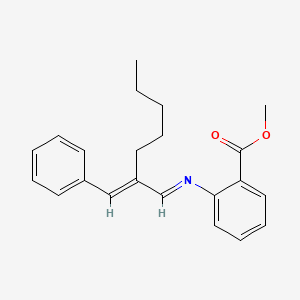
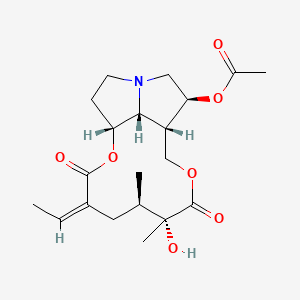
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)
